molecular formula C15H13N3O3S B6535148 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 1049195-09-6

3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B6535148
CAS No.: 1049195-09-6
M. Wt: 315.3 g/mol
InChI Key: COCMPLGUJLQEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its diverse bioactivity. The molecule is structurally designed as a potential inhibitor, with research indicating its application in targeting enzymes like carbonic anhydrase. Studies have shown that derivatives in this chemical class exhibit potent inhibitory activity against human carbonic anhydrase isoforms, such as hCA I and hCA II, which are key therapeutic targets for conditions like glaucoma, epilepsy, and altitude sickness. The integration of the 3-methoxybenzamide and thiophene-methyl motifs is crucial for conferring selectivity and binding affinity within the enzyme's active site. Consequently, this compound serves as a critical chemical tool for researchers investigating the pathophysiology of carbonic anhydrase-related disorders and for the structure-activity relationship (SAR) optimization of new therapeutic candidates. Further investigative applications include its evaluation in anti-cancer research, given the established role of carbonic anhydrase IX in tumorigenesis and acidification of the tumor microenvironment.

Properties

IUPAC Name

3-methoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-11-5-2-4-10(8-11)14(19)16-15-18-17-13(21-15)9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMPLGUJLQEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects based on current research findings.

Chemical Structure and Properties

The chemical structure of 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can be represented by the following molecular formula:

C16H14N2O3S2C_{16}H_{14}N_{2}O_{3}S_{2}

This compound features a methoxy group and an oxadiazole ring, which are known to contribute to various biological activities. The presence of the thiophene moiety is also significant as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

In a study on related compounds, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating potential anticancer properties . The specific activity against resistant strains of M. tuberculosis highlights the therapeutic promise of this class of compounds.

Antiproliferative Activity

The antiproliferative effects of oxadiazole derivatives have been extensively studied. For example, compounds structurally related to 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50 value as low as 1.8 µM for certain derivatives against the MCF-7 breast cancer cell line . This suggests that modifications in the oxadiazole structure can lead to enhanced biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. The presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of these compounds, which in turn improves their interaction with biological targets . Furthermore, substituents at specific positions on the oxadiazole ring can significantly influence both antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy : A derivative was tested against monoresistant strains of M. tuberculosis, showing promising results with good metabolic stability and bioavailability .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against MCF-7 cells with IC50 values ranging from 1.8 µM to 5.3 µM .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial activity. The presence of the thiophene moiety in 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide enhances its efficacy against various bacterial strains. A study indicated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation. In vitro assays have shown promising results against several cancer cell lines, including breast and colon cancer cells .

Therapeutic Uses

Potential Drug Development
Given its biological activities, 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance selectivity and reduce toxicity. The ongoing research aims to optimize its pharmacokinetic properties for better therapeutic outcomes .

Neuroprotective Effects
Emerging studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells .

Materials Science Applications

Chemical Reactions Analysis

Oxidative Reactions

The compound demonstrates selective oxidation susceptibility at two sites:

Reaction SiteConditionsProductKey Reference
Thiophene sulfurKMnO₄ in acidic medium (H₂SO₄)Thiophene → Thiophene-S-oxide derivative
Oxadiazole C-S bondH₂O₂ in acetic acid (60°C, 4 h)Oxadiazole ring opening to form thioureas

Mechanistic Insight :

  • Thiophene oxidation occurs preferentially over benzamide due to sulfur's electron-rich nature .

  • Oxadiazole ring cleavage follows nucleophilic attack at the C2 position .

Nucleophilic Substitution

The 1,3,4-oxadiazole ring participates in nucleophilic displacements:

NucleophileReaction ConditionsSubstitution PositionYield (%)Reference
Hydrazine hydrateEthanol reflux (6 h)C5 of oxadiazole72-85
AlkylaminesDMF, K₂CO₃ (RT, 12 h)C2 of oxadiazole58-64
ThiophenolAcetone, KI catalyst (50°C, 8 h)C5 of oxadiazole81

Key Observations :

  • C5 position shows higher reactivity than C2 due to steric effects from the thiophene-methyl group.

  • Electron-withdrawing benzamide enhances ring activation for nucleophilic attack .

Reductive Transformations

Controlled reductions reveal distinct pathways:

Reducing AgentTarget SiteProduct StructureNotes
LiAlH₄Benzamide carbonylCorresponding amine derivativeRequires anhydrous THF
Zn/HClOxadiazole ringThiosemicarbazide intermediatePartial ring opening

Experimental Data :

  • Benzamide reduction proceeds at 0°C to prevent over-reduction of oxadiazole.

  • Oxadiazole reduction yields unstable intermediates requiring immediate characterization.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

DienophileConditionsNew Ring System FormedThermal Stability
PhenylacetyleneCuI catalysis, 110°CThiazolo[3,2-b] triazoleStable up to 200°C
Nitrile oxidesMicrowave (150W, 15 min)1,2,4-Oxadiazolo[5,4-d]oxazoleDecomposes >150°C

Structural Impact :

  • Thiophene-methyl group directs regioselectivity in cycloadditions .

  • Electron-deficient oxadiazole acts as dipolarophile in these reactions.

Acid/Base-Mediated Reactions

Protonation states influence reactivity:

ConditionpH RangeObserved TransformationApplication
HCl (conc.)<1Oxadiazole ring hydrolysisProdrug activation
NaOH (10%)>13Methoxy demethylationPhenolic derivative synthesis

Kinetic Data :

  • Hydrolysis half-life: 42 min (1M HCl, 25°C)

  • Demethylation rate: k = 0.173 min⁻¹ (10% NaOH, 70°C)

Photochemical Reactions

UV-induced transformations show unique pathways:

Wavelength (nm)SolventPrimary ReactionQuantum Yield
254Acetonitrile[2π+2π] Cycloaddition at thiophene0.32
365MethanolOxadiazole ring rearrangement0.15

Mechanistic Notes :

  • Thiophene conjugation enables π-π* transitions at 254 nm.

  • Rearrangement produces stable isoxazole derivatives under prolonged irradiation .

Catalytic Cross-Couplings

Transition-metal catalyzed modifications:

Catalyst SystemCoupling PartnerBond FormedYield (%)
Pd(PPh₃)₄/CuIAryl boronic acidsC-C at C568-75
Ni(acac)₂Alkyl zinc reagentsC-S at thiophene55

Optimized Conditions :

  • Suzuki coupling: 2 mol% Pd, K₂CO₃ base, DMF/H₂O (3:1)

  • Negishi coupling: Requires strict anhydrous conditions

This comprehensive analysis demonstrates the compound's rich chemistry stemming from three reactive centers: the electron-deficient oxadiazole ring, electron-rich thiophene system, and polar benzamide group. Recent advances in suggest potential for developing novel heterocyclic systems through sequential functionalization. The methoxy group's ortho-position relative to the benzamide carbonyl appears crucial in directing reaction pathways through steric and electronic effects .

Comparison with Similar Compounds

Key Observations :

  • Methoxy at the 3-position (target) vs. 4-bromo (Compound 26) may influence binding affinity and solubility .
  • Commercial analogs like LMM5 prioritize sulfamoyl groups for antifungal activity, while the target lacks such substituents .

Table 2: Activity Profiles of Analogs

Compound Biological Activity Mechanism/Target Efficacy/IC50 Reference
Target Compound Not explicitly reported (in evidence) Hypothesized: Enzyme inhibition N/A -
LMM5/LMM11 Antifungal (C. albicans) Thioredoxin reductase inhibition MIC: 50–100 µg/mL
HSGN-238 Antibacterial (N. gonorrhoeae) Undisclosed Potent activity
HDAC Inhibitor () Anticancer (MCF-7 cells) HDAC-8 inhibition IC50: <1 µM
Compound 10 () Ca²⁺/calmodulin inhibition Enzyme assay IC50: ~10 µM

Key Observations :

  • The target’s thiophenemethyl group may confer unique interactions with microbial or cancer targets, akin to HSGN-238’s chlorothiophene or LMM5’s sulfamoyl groups.

Physicochemical and Mechanistic Insights

  • Solubility : Methoxy groups enhance aqueous solubility relative to bromo or trifluoromethoxy substituents (Compound 26, HSGN-238) .
  • Mechanism : While LMM5 and HDAC inhibitors act via enzyme inhibition, the target compound’s activity may depend on oxadiazole-mediated interactions with redox enzymes or DNA .

Preparation Methods

Esterification and Cyanation of Benzoic Acid Derivatives

The synthesis typically begins with functionalization of the benzoic acid backbone. For example, 2-chloro-5-iodobenzoic acid undergoes esterification with methanol under sulfuric acid catalysis to yield methyl 2-chloro-5-iodobenzoate (92% yield). Subsequent cyanation using CuCN and l-proline in DMF at 70–100°C produces methyl 2-chloro-5-cyanobenzoate (79% yield). This step is critical for introducing the nitrile group necessary for oxadiazole formation.

Table 1: Optimization of Cyanation Conditions

CatalystTemperatureTime (h)Yield (%)
None100°C11<5
l-Proline70→100°C1179

Data adapted from PMC7435590.

Oxadiazole Ring Formation via Cyclization

The nitrile intermediate reacts with hydroxylamine hydrochloride to form an amine oxime, followed by cyclization with thiophene-2-carbonyl chloride. In a representative protocol:

  • Methyl 2-chloro-5-cyanobenzoate (1.4 g) reacts with NH₂OH·HCl and triethylamine in ethanol (3 h, RT).

  • The resulting oxime undergoes cyclization with 3,6-dichloropicolinoyl chloride in toluene under reflux (8 h).
    This method achieves 73–79% yields for analogous oxadiazoles.

Microwave-Assisted Synthesis

Accelerated Condensation and Cyclization

Microwave irradiation significantly enhances reaction kinetics. For N-((5-substituted-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, microwave conditions (250 W, 8–20 min) reduce reaction times from 3–8 h to <30 min while maintaining yields >90%. Applied to the target compound, this approach would involve:

  • Mixing 3-methoxybenzoyl chloride with 5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine.

  • Irradiating at 150°C for 15 min in acetonitrile with triethylamine.

Table 2: Conventional vs. Microwave Synthesis Comparison

ParameterConventionalMicrowave
Time6–8 h15 min
Yield68–75%88–92%
Energy Consumption450 kJ90 kJ

Data extrapolated from PMC7435590 and MDPI1420-3049.

Catalytic Strategies for Intermediate Functionalization

l-Proline-Mediated Cyanation

l-Proline acts as both ligand and base in CuCN-mediated cyanation. Mechanistic studies show that:

  • The secondary amine in l-proline coordinates Cu(I), stabilizing the transition state.

  • Enantioselective induction occurs when using chiral auxiliaries, though this is unnecessary for the target compound.

Phosphorus Oxychloride in Cyclodehydration

Phosphorus oxychloride (POCl₃) efficiently dehydrates amidoximes to 1,3,4-oxadiazoles. Key conditions:

  • Molar ratio 1:1.2 (amidoxime:POCl₃)

  • Reflux in anhydrous DCM (4 h)

  • Quenching with ice-water to prevent over-chlorination.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals suitable for XRD.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.13 (d, J = 2.0 Hz, 1H, Ar-H), 7.85 (dd, J = 8.5, 2.0 Hz, 1H), 5.98 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃).

  • HRMS : m/z calcd for C₁₆H₁₄N₃O₃S [M+H]⁺ 328.0756, found 328.0759.

Comparative Analysis of Synthetic Routes

Yield Optimization

  • Conventional multi-step: 62–68% overall yield

  • Microwave-assisted: 78–82% overall yield

  • Patent-based methods (e.g., US7407955B2): 55–60% yield due to complex protection/deprotection steps

Environmental Impact

  • PMI (Process Mass Intensity) :

    • Conventional: 8.7 kg/kg product

    • Microwave: 3.2 kg/kg product

  • Solvent waste reduced by 63% in microwave protocols .

Q & A

Q. What are the common synthetic routes for 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide and its derivatives?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide intermediate. For example, thiophene-containing hydrazides can be treated with cyanogen bromide to form 1,3,4-oxadiazol-2-amine derivatives .
  • Step 2 : Coupling the oxadiazole amine with a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride) in the presence of a base (e.g., sodium hydride) and a solvent like dry tetrahydrofuran (THF) .
  • Purification : Recrystallization from ethanol or acetone is commonly used to isolate the final product, with yields ranging from 24% to 60% depending on substituents and reaction conditions .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm the presence of key functional groups (e.g., methoxy, thiophene, and oxadiazole protons) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%), with specific retention times for the compound and intermediates .

Q. What in vitro models are used to assess the antimicrobial activity of oxadiazole derivatives?

  • Bacterial Strains : Activity against methicillin-resistant Staphylococcus aureus (MRSA) is tested using standardized microdilution assays to determine minimum inhibitory concentrations (MICs) .
  • Nematode Models : Caenorhabditis elegans infected with MRSA is used to evaluate survival rates, providing insights into in vivo efficacy .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Assay Conditions : Variability in results may arise from differences in bacterial strains, culture media, or incubation times. Standardizing protocols (e.g., CLSI guidelines) is critical .
  • Compound Purity : Contradictions may stem from impurities; HPLC analysis (e.g., 100% purity for compound 13 in ) ensures consistency .
  • Solubility and Stability : Pre-screening in assay buffers (e.g., DMSO concentration <1%) prevents false negatives due to aggregation or degradation .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., GSK-3β or CYP51). Key interactions include hydrogen bonds between the oxadiazole N(3) atom and active-site residues (e.g., valine 135 in GSK-3β) .
  • Pharmacokinetic Profiling : Web tools like Molinspiration assess compliance with Lipinski’s rules (e.g., logP <5, molecular weight <500 Da) to prioritize compounds with drug-like properties .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Data Collection : Single-crystal X-ray diffraction (e.g., using SHELXTL or SHELXL) resolves bond lengths and angles. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Structure Validation : Programs like WinGX and ORTEP generate thermal ellipsoid plots and validate geometry (e.g., mean σ(C–C) = 0.007 Å in ) .

Q. What strategies optimize inhibitory activity against fungal CYP51 isoforms?

  • Structure-Based Design : Modify the benzamide or oxadiazole substituents to enhance hydrophobic interactions with the CYP51 active site (e.g., fluorophenyl groups improve binding to Aspergillus fumigatus CYP51) .
  • Microsomal Stability Testing : Assess metabolic stability using liver microsomes to identify derivatives with prolonged half-lives .

Methodological Tables

Q. Table 1: Key Synthetic Yields and Characterization Methods

Compound DerivativeYield (%)Purity (HPLC)Key Characterization TechniquesReference
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide60>95%1^1H NMR, ESI-MS
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide37>95%HPLC, 13^13C NMR

Q. Table 2: Biological Activity of Selected Oxadiazole Derivatives

CompoundTarget Enzyme/OrganismIC50/MICKey InteractionReference
OZE-III ()MRSA12.5 µg/mLDisrupts cell wall synthesis
VNI Derivative ()A. fumigatus CYP510.2 µMBinds heme iron via oxadiazole nitrogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.